butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C21H20O6 It is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of esterification and purification would apply, with potential optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.
Reduction: Formation of 5-hydroxy-4-hydroxy-2-phenyl-4H-chromen-7-yl acetate.
Substitution: Formation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl alcohol and butyric acid.
Scientific Research Applications
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with an ethyl ester group instead of a butyl ester group.
Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with a methyl ester group.
Tert-butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with a tert-butyl ester group.
Uniqueness
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The butyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in research and industry .
Biological Activity
Butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22O5
- Molecular Weight : 402.4 g/mol
- IUPAC Name : Butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yloxy)acetate
The compound features a chromenone backbone, which is known for various biological activities, including antioxidant and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with several molecular targets:
- Antioxidant Activity : The chromenone structure can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds within the same class as this compound.
- Cholinesterase Inhibition : Compounds structurally similar to butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease research. For instance, IC50 values ranged from 10.4 μM to 34.2 μM for various derivatives .
- Cytotoxicity Against Cancer Cells : Studies show that derivatives of this compound exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with varying degrees of potency depending on structural modifications .
- Antioxidant Capacity : The antioxidant activity was assessed through DPPH radical scavenging assays, where compounds demonstrated significant free radical scavenging abilities, indicating potential protective effects against oxidative stress.
Case Study 1: Antioxidant Potential
In a study evaluating the antioxidant capacity of chromenone derivatives, butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate showed a notable reduction in lipid peroxidation levels in vitro, suggesting its potential for use in formulations aimed at reducing oxidative damage.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of chromenone derivatives, revealing that butyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate significantly inhibited COX and LOX activities, thus reducing the production of inflammatory mediators in cultured cells.
Summary Table of Biological Activities
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O6/c1-2-3-9-25-20(24)13-26-15-10-16(22)21-17(23)12-18(27-19(21)11-15)14-7-5-4-6-8-14/h4-8,10-12,22H,2-3,9,13H2,1H3 |
InChI Key |
ZXGCNQONCZWEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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